Glymidine

Phototoxicity screening Sulfonamide safety profiling In vitro hemolysis assay

Glymidine is a sulphapyrimidine insulin secretagogue (not a sulfonylurea) binding SUR1/K_ATP channels on pancreatic β-cells. Key differentiators: 3.8–4 h plasma half-life for rapid-washout protocols (hyperglycaemic clamp, perfused pancreas); ~10× greater photohemolytic potency than tolbutamide/chlorpropamide—serving as a sensitive positive control for photosafety screening; unique hepatic lipolysis & ketogenesis inhibition to dissect direct hepatic vs. insulin-mediated metabolic effects. A chemically distinct sulphapyrimidine probe for SUR1 SAR and cryo-EM ligand-density mapping. Comparator-matched procurement essential for valid experimental interpretation.

Molecular Formula C13H15N3O4S
Molecular Weight 309.34 g/mol
CAS No. 339-44-6
Cat. No. B1671911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlymidine
CAS339-44-6
SynonymsGlycodiazine;  GLYMIDINE;  Glycodiazine;  Glidiazine;  Glycodiazin;  Glymidinum;  Glycodiazin [German]; 
Molecular FormulaC13H15N3O4S
Molecular Weight309.34 g/mol
Structural Identifiers
SMILESCOCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H15N3O4S/c1-19-7-8-20-11-9-14-13(15-10-11)16-21(17,18)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,14,15,16)
InChIKeyQFWPJPIVLCBXFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.24e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glymidine (CAS 339-44-6): Chemical Identity, Pharmacological Class, and Procurement Context


Glymidine (syn. glycodiazine, glidiazine; CAS 339-44-6) is a lipid‑soluble sulphapyrimidine derivative that functions as an insulin secretagogue by binding to ATP‑sensitive potassium (K_ATP) channels on pancreatic β‑cells, thereby triggering membrane depolarization and calcium‑dependent insulin exocytosis [1][2]. Although it shares this core mechanism with sulfonylureas, glymidine is structurally a sulfonamide rather than a sulfonylurea, having been introduced clinically in 1964 as an oral hypoglycaemic agent for type 2 diabetes mellitus and positioned as a possible alternative to sulfonylureas and biguanides [3].

Why Sulfonylurea Analogs Cannot Simply Replace Glymidine in Research or Procurement


Despite sharing a common insulinotropic mechanism, glymidine cannot be regarded as a drop‑in substitute for sulfonylureas such as tolbutamide, chlorpropamide, or glibenclamide. Glymidine belongs to the sulphapyrimidine chemotype rather than the sulfonylurea class, and its distinct heterocyclic scaffold gives rise to quantitatively different pharmacodynamic behaviours: a shorter plasma half‑life (~3.8–4 h), a markedly higher potency as an inhibitor of hepatic ketogenesis in vitro, a unique hepatic lipolysis‑inhibitory activity not documented for classical sulfonylureas, and a divergent phototoxicity profile that manifests at a ten‑fold lower concentration than that of tolbutamide or chlorpropamide [1][2][3]. These differences carry direct implications for experimental design, safety screening, and end‑point interpretation, making comparator‑matched procurement essential.

Quantitative Comparator Evidence Defining Glymidine Procurement Differentiation


Glymidine Photohemolytic Activity Appears at a 10‑Fold Lower Concentration Than That of Tolbutamide or Chlorpropamide

In a head‑to‑head in vitro photohemolysis study employing a solar‑simulating irradiation (SOL 3) apparatus, glymidine caused erythrocyte hemolysis at a concentration of 10⁻⁴ mol/L, whereas tolbutamide, chlorpropamide, glipizide, and gliquidone required a ten‑fold higher concentration (10⁻³ mol/L) to produce hemolysis [1][2]. At the lower 10⁻⁴ mol/L concentration, none of the other sulfonamide‑derived antidiabetics tested showed hemolytic effects [2].

Phototoxicity screening Sulfonamide safety profiling In vitro hemolysis assay

Glymidine Inhibits Hepatic Ketogenesis More Potently Than Tolbutamide in Rat Liver Slices

In ex vivo rat liver slice experiments, glymidine was a more potent inhibitor of ketone‑body formation (acetoacetic acid and β‑hydroxybutyric acid) than tolbutamide [1]. The effect was observed both in liver tissue from fasted normal rats and in liver slices from alloxan‑diabetic or insulin‑deficient rats [1]. Mechanistically, glymidine suppressed the lipolytic cleavage of esterified fatty acids within the hepatocyte, thereby reducing the availability of free fatty acids for ketogenesis, whereas tolbutamide’s effect was comparatively weaker [1].

Ketogenesis inhibition Hepatic lipid metabolism Ex vivo liver slice model

Glymidine Sodium Acts as a Dual Inhibitor of Hepatic Lipolysis and Glucose Formation Not Shared by Classical Sulfonylureas

Glymidine sodium is characterised as an inhibitor of hepatic lipolysis, suppressing both glucose formation and the elevated pyruvate oxidation that results from endogenous lipid mobilisation . In perfused rat liver experiments, addition of glymidine (glycodiazine) in the presence of pyruvate raised the rate of pyruvate oxidation while simultaneously suppressing glucose synthesis relative to pyruvate‑alone controls, indicating a diversion of substrate flux away from gluconeogenesis [1]. This dual hepatic action—inhibition of lipolysis and reduction of glucose output—is not a property reported for tolbutamide, chlorpropamide, or glibenclamide, which primarily act as pure insulin secretagogues.

Hepatic lipolysis Gluconeogenesis inhibition Endogenous lipid mobilization

Glymidine Exhibits a Short Plasma Half‑Life (~3.8–4 h) That Differentiates Its Pharmacokinetic Profile from Longer‑Duration Sulfonylureas

The elimination half‑life of glymidine following oral administration is reported as 3.8 h (DrugBank) to approximately 4 h (other sources), with a range of 3.1–5.6 h observed in subjects with normal hepatic and renal function [1][2]. In contrast, chlorpropamide has a half‑life of ~36 h, and tolbutamide has a half‑life of ~4.5–6.5 h [3][4]. Glymidine’s shorter half‑life translates to a briefer hypoglycaemic action: a comparative clinical pharmacologic study noted that the blood‑glucose decrease after glymidine was less sustained than that after glibenclamide, chlorpropamide, or tolbutamide, a difference attributed to variations in insulin‑secretion dynamics [5].

Pharmacokinetics Plasma half-life Oral antidiabetic duration

Glymidine, Tolbutamide, and Acetohexamide Inhibit Hepatic Glucose‑6‑Phosphatase, Whereas Metformin and Phenformin Do Not

In vitro enzyme assays using liver tissue from both normal and alloxan‑diabetic rats demonstrated that glymidine (glycodiazine), tolbutamide, and acetohexamide all inhibit the activity of glucose‑6‑phosphatase, a key regulatory enzyme of hepatic glucose output; in contrast, the biguanides phenformin and metformin showed no inhibitory effect on this enzyme [1][2]. Additionally, hepatic phosphorylase activity was inhibited by glymidine and tolbutamide but not by metformin or phenformin [2]. This evidence positions glymidine within the sulfonamide‑type secretagogue group that can directly suppress hepatic glucose production, while distinguishing it from the biguanide class.

Glucose‑6‑phosphatase inhibition Hepatic glycogenolysis Sulfonamide vs biguanide comparison

Glymidine Sodium Stimulates Insulin and Suppresses Glucagon in a Canine/Avian Model at Doses Comparable to Tolbutamide

Intravenous infusion of glymidine sodium (1 mg/kg/min) in conscious ducks produced a prompt fall in plasma immunoreactive glucagon (IRG), a prompt rise in plasma immunoreactive insulin (IRI), and a subsequent decline in plasma glucose, effects that were qualitatively and temporally comparable to those of tolbutamide (1 mg/kg/min) and glibenclamide (2.5 µg/kg/min) in the same model [1]. In dogs, similar infusions also elicited insulin release, confirming that glymidine’s insulinotropic potency in vivo is of the same order as that of an equipotent dose of tolbutamide [1].

Insulin secretion Glucagon suppression In vivo comparative pharmacology

Optimal Research and Industrial Application Scenarios for Glymidine Based on Proven Differentiators


Phototoxicity and Photosafety Screening of Sulfonamide‑Derived Antidiabetics

Because glymidine is ~10‑fold more potent as a photohemolytic agent than tolbutamide or chlorpropamide in standardised in vitro assays, it serves as a sensitive positive control for establishing phototoxicity screening platforms [1]. Laboratories developing in‑vitro photosafety models for sulfonamide‑containing drug candidates can use glymidine to benchmark assay sensitivity and to calibrate irradiation protocols.

Hepatic Lipid Metabolism and Ketogenesis Research Requiring a Dual‑Action Insulinotropic Agent

Glymidine is the only insulin secretagogue within the sulphapyrimidine/sulfonamide group that demonstrably combines insulin‑releasing activity with potent inhibition of hepatic lipolysis and ketogenesis [2]. Investigators studying the interplay between insulin secretion and hepatic lipid handling can employ glymidine to dissect direct hepatic effects from indirect, insulin‑mediated actions—a separation not achievable with pure sulfonylureas such as glibenclamide or chlorpropamide.

Short‑Half‑Life Insulin Secretagogue for Acute In Vivo Glucose‑Clamp or Perfusion Studies

With a plasma half‑life of only 3.8–4 h, glymidine is cleared substantially faster than chlorpropamide (~36 h) and more rapidly than tolbutamide (4.5–6.5 h) [3][4]. This property makes glymidine advantageous for experimental protocols that require rapid washout, such as hyperglycaemic clamp studies, isolated perfused pancreas preparations, or sequential drug‑challenge designs where carry‑over effects must be minimised.

Comparative Structural Biology of K_ATP Channel Ligands

Glymidine is a sulphapyrimidine, not a sulfonylurea, yet it binds to the same SUR1 subunit of the pancreatic K_ATP channel [5]. Researchers engaged in structure‑activity relationship (SAR) studies or cryo‑EM ligand‑density mapping of the SUR1 receptor can use glymidine as a chemically distinct probe to identify pharmacophore features that are conserved versus divergent across sulfonamide, sulfonylurea, and sulphapyrimidine chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glymidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.